gamma-Butyrolactone-d4 gamma-Butyrolactone-d4 γ-Butyrolactone-d4 is an isotope labelled solvent for polyacrylonitrile, cellulose acetate, methyl methacrylate polymers, polystyrene. Constituent of paint removers, textile aids, drilling oils.

Brand Name: Vulcanchem
CAS No.: 1224441-94-4
VCID: VC0129793
InChI: InChI=1S/C4H6O2/c5-4-2-1-3-6-4/h1-3H2/i1D2,3D2
SMILES: C1CC(=O)OC1
Molecular Formula: C4H6O2
Molecular Weight: 90.114

gamma-Butyrolactone-d4

CAS No.: 1224441-94-4

Cat. No.: VC0129793

Molecular Formula: C4H6O2

Molecular Weight: 90.114

* For research use only. Not for human or veterinary use.

gamma-Butyrolactone-d4 - 1224441-94-4

Specification

CAS No. 1224441-94-4
Molecular Formula C4H6O2
Molecular Weight 90.114
IUPAC Name 4,4,5,5-tetradeuteriooxolan-2-one
Standard InChI InChI=1S/C4H6O2/c5-4-2-1-3-6-4/h1-3H2/i1D2,3D2
Standard InChI Key YEJRWHAVMIAJKC-VEPVEJTGSA-N
SMILES C1CC(=O)OC1

Introduction

Chemical Structure and Properties

Molecular Structure

Gamma-Butyrolactone-d4 maintains the core five-membered ring structure of its non-deuterated parent compound. The base structure of gamma-butyrolactone consists of a cyclic ester with the formula C₄H₆O₂ . In the deuterated analog, four hydrogen atoms are replaced with deuterium atoms, resulting in the molecular formula C₄H₂D₄O₂. The deuterium substitution positions are typically at the carbon atoms of the ring structure, though specific isomers may vary depending on synthesis methods.

Physical Properties

Deuterated compounds generally retain similar physical properties to their non-deuterated counterparts, with slight modifications due to the isotope effect. The comparison table below outlines key physical properties:

PropertyGamma-ButyrolactoneGamma-Butyrolactone-d4
Physical stateHygroscopic, colorless liquidHygroscopic, colorless liquid
OdorWeak characteristic odorWeak characteristic odor
Molecular weight86.09 g/mol90.11 g/mol
Water miscibilityMiscibleMiscible
Boiling point204-205°CSlightly higher due to isotope effect
Density~1.12 g/cm³Slightly higher than GBL

The physicochemical properties of gamma-butyrolactone include being a hygroscopic, colorless, water-miscible liquid with a weak characteristic odor . The deuterated version maintains these properties with slight variations resulting from the heavier deuterium atoms.

Synthesis and Production Methods

Conventional Synthesis Adaptation

Synthesis of gamma-butyrolactone-d4 typically adapts established methods for producing the non-deuterated compound. Standard gamma-butyrolactone is industrially produced through the dehydrogenation of 1,4-butanediol at temperatures between 180-300°C under atmospheric pressure using copper catalysts, with yields reaching approximately 95% . For producing the deuterated analog, this process would require deuterated 1,4-butanediol as starting material or post-synthesis deuterium exchange reactions.

Alternative Synthetic Routes

Recent research demonstrates alternative synthesis methods that could be adapted for deuterated versions. For example, a renewable approach involves catalytic hydrogenation of biomass-derived 2-furanone using palladium catalysts supported on humin-derived activated carbon (Pd/HAC) . This method achieved 89% yields of gamma-butyrolactone under optimized conditions. For deuterated synthesis, substituting hydrogen gas with deuterium gas (D₂) would yield the desired deuterated product.

Laboratory-Scale Synthesis

On a laboratory scale, gamma-butyrolactone can be obtained through oxidation of tetrahydrofuran (THF) with oxidizing agents such as sodium bromate in aqueous conditions . For deuterated versions, either deuterated THF would serve as starting material, or controlled deuterium exchange reactions would be performed post-synthesis.

Spectroscopic Characterization

NMR Spectroscopy

The primary analytical value of gamma-butyrolactone-d4 lies in its distinctive nuclear magnetic resonance (NMR) spectroscopic profile. For standard gamma-butyrolactone, ¹H NMR spectroscopy in CDCl₃ shows characteristic signals at:

  • δ 4.40-4.29 (m, 2H)

  • δ 3.80-3.76 (m, 1H)

  • δ 2.77-2.74 (m, 1H)

  • δ 2.43 (s, 3H) (in α-acetyl derivative)

  • δ 2.36-2.33 (m, 1H)

In the deuterated analog, these signals would be significantly reduced or absent at positions of deuterium substitution, creating a distinct spectroscopic pattern useful for identification and quantification purposes.

Mass Spectrometry

Mass spectrometry of gamma-butyrolactone-d4 would show a molecular ion peak at m/z 90 (compared to m/z 86 for non-deuterated GBL or m/z 129 for its α-acetyl derivative) . The fragmentation pattern would display characteristic shifts reflecting the deuterium substitution, with fragment ions appearing at masses 1-4 units higher than corresponding fragments from the non-deuterated compound.

Applications in Research and Industry

Analytical Standards

Gamma-butyrolactone-d4 serves primarily as an internal standard for quantitative analysis of gamma-butyrolactone in various matrices. The similar chemical behavior but distinct spectroscopic properties make it ideal for:

  • Calibration in gas chromatography-mass spectrometry (GC-MS) analysis

  • Internal standardization in liquid chromatography methods

  • Reference material in food and beverage analysis, particularly important as GBL has been detected in unadulterated wines at concentrations of approximately 5 μg/mL

Metabolic and Pharmacokinetic Studies

The deuterated compound is valuable for metabolic investigations since:

  • It allows researchers to track the metabolic fate of gamma-butyrolactone in biological systems

  • Standard gamma-butyrolactone acts as a prodrug for gamma-hydroxybutyric acid (GHB), being rapidly converted by paraoxonase (lactonase) enzymes in the blood

  • Deuteration creates a kinetic isotope effect that can slow metabolic processes, providing insight into metabolic pathways

Reaction Mechanism Studies

Deuterated compounds are instrumental in elucidating reaction mechanisms:

  • Gamma-butyrolactone undergoes hydrolysis under basic conditions to form sodium gamma-hydroxybutyrate

  • The deuterated analog allows researchers to track reaction intermediates and determine rate-limiting steps

  • It helps identify which bonds are broken during key reactions through isotope effects

Comparative Chemical Reactivity

Hydrolysis Reactions

Like standard gamma-butyrolactone, the deuterated analog undergoes hydrolysis under basic conditions. When treated with sodium hydroxide, gamma-butyrolactone forms sodium gamma-hydroxybutyrate, the sodium salt of gamma-hydroxybutyric acid . In acidic water, an equilibrium exists between the lactone and acid forms. The deuterated version follows similar reaction pathways, though potentially at slightly different rates due to isotope effects.

Future Research Directions

Advanced Analytical Applications

Emerging research applications for gamma-butyrolactone-d4 include:

  • Development of improved detection methods for GBL in complex matrices

  • Multi-dimensional NMR techniques leveraging deuterium labeling

  • Combination with emerging analytical technologies for enhanced sensitivity

Sustainable Synthesis Methods

As interest in green chemistry grows, research into sustainable synthesis of deuterated compounds presents opportunities:

  • Adaptation of the Pd/HAC catalytic method for deuteration reactions

  • Exploration of biocatalytic approaches for selective deuterium incorporation

  • Integration with renewable feedstock approaches to create fully sustainable deuterated standards

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